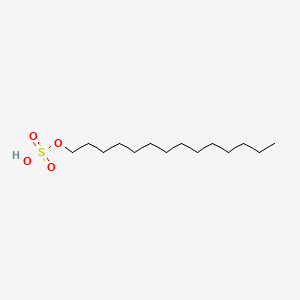

Myristyl sulfate

Description

Sodium Tetradecyl Sulfate is only found in individuals that have used or taken this drug. It is an anionic surface-active agent used for its wetting properties in industry and used in medicine as an irritant and sclerosing agent for hemorrhoids and varicose veins. Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation.

Properties

CAS No. |

4754-44-3 |

|---|---|

Molecular Formula |

C14H30O4S |

Molecular Weight |

294.45 g/mol |

IUPAC Name |

tetradecyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H,15,16,17) |

InChI Key |

URLJMZWTXZTZRR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)O |

Other CAS No. |

4754-44-3 1191-50-0 |

physical_description |

Solid |

solubility |

2.62e-03 g/L |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Myristyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of myristyl sulfate and its corresponding sodium salt, sodium this compound. An anionic surfactant, this compound finds significant applications ranging from a wetting agent in industrial processes to a potent sclerosing agent in medicine.[1][2][3] This document collates essential quantitative data, details key experimental protocols for its characterization, and illustrates its mechanism of action for professionals in research and drug development.

Section 1: Chemical Identification and Core Properties

This compound is the common name for tetradecyl hydrogen sulfate, a C14 alkyl sulfate.[4] It is most frequently utilized as its sodium salt, sodium this compound (also known as sodium tetradecyl sulfate or STS), which is a white, water-soluble solid.[3]

Chemical Identifiers

The following table summarizes the key identifiers for this compound and its sodium salt, which are often used interchangeably in literature.

| Identifier | This compound (Acid Form) | Sodium this compound (Sodium Salt) |

| IUPAC Name | tetradecyl hydrogen sulfate[4] | sodium tetradecyl sulfate[2] |

| Synonyms | Tetradecyl sulfate, 1-Tetradecanol hydrogen sulfate[4] | Sodium tetradecyl sulfate (STS), Tesapon K 14[2][5] |

| CAS Number | 4754-44-3 | 1191-50-0[2][6][7] |

| Molecular Formula | C₁₄H₃₀O₄S | C₁₄H₂₉NaO₄S[2][8] |

| InChIKey | URLJMZWTXZTZRR-UHFFFAOYSA-N[4][9] | UPUIQOIQVMNQAP-UHFFFAOYSA-M[7][10] |

Core Chemical Properties

The fundamental chemical properties are detailed below.

| Property | This compound (Acid Form) | Sodium this compound (Sodium Salt) |

| Molecular Weight | 294.45 g/mol [4] | 316.43 g/mol [2][8] |

| Percent Composition | C: 57.11%, H: 10.27%, O: 21.74%, S: 10.89% | C: 53.14%, H: 9.24%, Na: 7.27%, O: 20.22%, S: 10.13%[1] |

Synthesis: Sodium this compound is typically synthesized by treating tetradecyl alcohol (myristyl alcohol) with sulfur trioxide. The resulting pyrosulfuric acid is then neutralized with sodium hydroxide to produce the final salt.[3]

Section 2: Physical and Physicochemical Properties

The physical state and behavior of this compound in various media are critical for its application.

| Property | Value / Description |

| Physical Description | White, waxy solid[1][8] |

| Solubility | Sodium Salt: Soluble in water, alcohol, and ether.[1] Also soluble in DMSO at 65 mg/mL.[11] Acid Form: Very low water solubility (0.00262 g/L).[4] |

| pH | 6.5 - 9.0 (for a 5% aqueous solution of the sodium salt)[1] |

| LogP | 3.64[7] |

| Critical Micelle Concentration (CMC) | 0.904 mM to 2.1 mM in water.[12][13] |

Surface Tension

As a surfactant, sodium this compound significantly reduces the surface tension of water. The table below presents the surface tension of aqueous solutions at various concentrations.

| Concentration (% w/w) | Surface Tension (dynes/cm) at 25°C |

| 0.05 | 56.5[1] |

| 0.10 | 52.0[1] |

| 0.20 | 47.0[1] |

| 0.50 | 40.0[1] |

| 1.00 | 35.0[1] |

Section 3: Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. This section details methodologies for determining two key physicochemical properties.

Protocol: Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is highly suitable for ionic surfactants like sodium this compound. It relies on the change in the conductivity of a solution as surfactant monomers aggregate to form micelles.

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it behaves like a strong electrolyte.[14] Above the CMC, while conductivity still increases with concentration, the slope of the line decreases. This is because the newly formed micelles are larger and have a lower molar conductivity than the individual ions. The CMC is identified as the concentration at the intersection of these two linear portions of the plot.[14]

Materials and Equipment:

-

Sodium this compound

-

Deionized water

-

Conductivity meter with an electrode

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath (to maintain 25°C)

Procedure:

-

Prepare a stock solution of sodium this compound (e.g., 10-12 mM) in deionized water.

-

Place a known volume of deionized water into a beaker equipped with a magnetic stir bar and place it in the water bath set to 25°C.

-

Immerse the conductivity electrode into the water and allow the temperature to equilibrate.

-

Record the initial conductivity of the water.

-

Make sequential additions of the stock surfactant solution to the beaker using a micropipette.

-

After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

-

Continue this process until the surfactant concentration is well above the expected CMC.

Data Analysis:

-

Calculate the final concentration of the surfactant after each addition.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

Identify the two linear regions of the plot (pre-micellar and post-micellar).

-

Perform a linear regression for each region to obtain two equations.

-

The CMC is the concentration at which the two lines intersect.

Caption: Workflow for CMC determination by conductometry.

Protocol: Measurement of Surface Tension using the Wilhelmy Plate Method

This is a classic and reliable method for determining the static surface tension of liquids and surfactant solutions.

Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate that is brought into contact with the liquid interface.[15][16] This force, which includes both gravitational and surface tension components, is measured by a high-precision balance (tensiometer). The surface tension can be calculated directly from the measured force at the point of contact, given the wetted perimeter of the plate.[15]

Materials and Equipment:

-

Surface tensiometer with a Wilhelmy plate attachment (platinum)

-

Solutions of sodium this compound at various concentrations

-

High-purity solvent (e.g., deionized water)

-

Glass sample vessel

-

Cleaning supplies for the platinum plate (e.g., ethanol, distilled water, Bunsen burner for flame annealing)

Procedure:

-

Thoroughly clean the platinum plate. This is a critical step and typically involves rinsing with solvent and then flame-annealing to burn off any organic residues.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the surfactant solution to be measured in the sample vessel and position it on the instrument's platform.

-

Hang the cleaned plate from the balance hook.

-

Slowly raise the sample platform until the liquid surface makes contact with the bottom edge of the plate.

-

The instrument software will automatically detect the surface and record the force. The measurement should be taken at equilibrium, allowing time for surfactant molecules to adsorb to the air-liquid interface.

-

The surface tension is calculated by the software.

-

Repeat the measurement for each concentration to generate a surface tension isotherm (a plot of surface tension vs. log of concentration).

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. Below the CMC, the surface tension decreases linearly. Above the CMC, the surface tension remains relatively constant.[12] The concentration at the inflection point of this curve corresponds to the CMC.

Caption: Workflow for surface tension measurement.

Section 4: Applications in Drug Development - Sclerotherapy

Sodium this compound (marketed as Sotradecol and Fibro-Vein) is widely used as a sclerosing agent for the treatment of varicose veins.[3][8] Its efficacy stems from its detergent properties and its targeted toxicity towards endothelial cells.

Mechanism of Action: As an anionic surfactant, sodium this compound acts as a detergent on the lipid components of the endothelial cell membranes lining the blood vessel.[3] This interaction disrupts the cell membrane, leading to rapid destruction of the endothelial lining. The exposure of the underlying subendothelial tissue is highly thrombogenic, triggering an inflammatory response and the formation of a thrombus (blood clot).[4][8] Over time, this thrombus is replaced by fibrous tissue, leading to the permanent occlusion and sclerosis of the treated vein.[8]

Caption: Mechanism of action in sclerotherapy.

Section 5: Safety and Handling

According to the OSHA Hazard Communication Standard, sodium this compound is considered hazardous.[6]

-

Hazards: Causes skin irritation and serious eye irritation.[2][6] May cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place. The material is hygroscopic.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

References

- 1. Sodium Tetradecyl Sulfate [drugfuture.com]

- 2. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. fishersci.com [fishersci.com]

- 7. Sodium this compound | SIELC Technologies [sielc.com]

- 8. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Sodium Tetradecyl Sulfate | TargetMol [targetmol.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. commons.erau.edu [commons.erau.edu]

- 16. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Synthesis and Purification of Myristyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of myristyl sulfate, an anionic surfactant with significant applications in research and industry. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key workflows to aid in the practical application of these methods.

Synthesis of this compound

The synthesis of this compound, also known as sodium tetradecyl sulfate, primarily involves the sulfation of myristyl alcohol (1-tetradecanol) followed by neutralization. The choice of sulfating agent is critical and influences the reaction conditions, yield, and impurity profile of the final product. Two common methods are detailed below.

Sulfation using a Sulfur Trioxide-Pyridine Complex

This method is widely employed due to its relatively mild reaction conditions and reduced charring compared to other sulfating agents. The sulfur trioxide-pyridine complex is a stable and easily handled source of sulfur trioxide.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve myristyl alcohol in a suitable anhydrous solvent such as pyridine or a chlorinated solvent like dichloromethane.

-

Sulfation: Cool the solution to 0-5 °C in an ice bath. Slowly add the sulfur trioxide-pyridine complex portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C. The molar ratio of myristyl alcohol to the SO3-pyridine complex is typically 1:1.05 to 1:1.2.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Upon completion, cool the reaction mixture again to 0-5 °C. Slowly add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) dropwise with vigorous stirring to neutralize the resulting myristyl sulfuric acid. Monitor the pH and adjust to approximately 7-8.[1][2]

-

Isolation of Crude Product: The crude sodium this compound will precipitate from the solution. The solid can be collected by filtration and washed with a cold solvent such as acetone or ethanol to remove unreacted starting materials and by-products.

Logical Relationship of the Synthesis Process:

Sulfation using Chlorosulfonic Acid

Chlorosulfonic acid is a highly reactive sulfating agent that can provide high yields. However, it requires careful handling due to its corrosive nature and the evolution of hydrogen chloride gas during the reaction.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped for efficient stirring and gas evolution (e.g., connected to a scrubber), place myristyl alcohol. An inert solvent can be used but is not always necessary.

-

Sulfation: Cool the myristyl alcohol to 25-30 °C. Add chlorosulfonic acid dropwise with vigorous stirring. The molar ratio of myristyl alcohol to chlorosulfonic acid is typically 1:1. The temperature should be carefully controlled to prevent excessive side reactions.

-

Degassing: After the addition is complete, the reaction mixture is typically held for a period to allow for the completion of the reaction and the removal of dissolved hydrogen chloride gas.

-

Neutralization: The resulting myristyl sulfuric acid is then neutralized by the controlled addition of an aqueous solution of sodium hydroxide to a pH of 7-8.[3]

-

Work-up: The crude product is then isolated, often by precipitation and filtration.

Purification of this compound

The crude sodium this compound obtained from the synthesis contains impurities such as unreacted myristyl alcohol, inorganic salts (e.g., sodium sulfate), and other by-products. Several methods can be employed for its purification.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[4]

Experimental Protocol:

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of sodium this compound. The crude product is more soluble in hot ethanol-water and less soluble in the cold mixture.

-

Dissolution: Dissolve the crude sodium this compound in a minimum amount of the hot ethanol-water solvent mixture.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.[5]

Purification by Freeze-Drying

A patented method describes the purification of sodium tetradecyl sulfate by freeze-drying, which can yield a specific crystalline form.[6][7]

Experimental Protocol:

-

Solution Preparation: Dissolve the crude sodium tetradecyl sulfate in purified water (e.g., 20g in 180g of water) with stirring at room temperature.[7]

-

Ethanol Addition: Add ethanol to the aqueous solution (e.g., 10g of ethanol) and stir until uniform.[7]

-

Filtration: Filter the solution under reduced pressure through a microporous membrane (e.g., 0.45 µm).[7]

-

Freeze-Drying: Pour the filtrate into a suitable container and freeze-dry the solution (e.g., at -5°C for 37 hours).[7]

Experimental Workflow for Purification:

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and purification of this compound and related long-chain alkyl sulfates.

Table 1: Synthesis of Sodium this compound via SO3-DMF Complex

| Parameter | Value | Reference |

| Reactants | Myristyl alcohol, SO3-DMF complex | [8][9] |

| Neutralizing Agent | NaOH (35%, 40%, 45% solutions) | [9] |

| Reaction Temperature | 70 °C (sulfation) | [8] |

| Reaction Time | 2 hours (sulfation) | [8] |

| Yield | 25.88% (with 35% NaOH) | [9] |

| 37.75% (with 40% NaOH) | [9] | |

| 46.72% (with 45% NaOH) | [9] |

Table 2: Purification of Sodium Tetradecyl Sulfate by Freeze-Drying

| Parameter | Value | Reference |

| Starting Material | 20g Sodium Tetradecyl Sulfate | [7] |

| Solvent 1 | 180g Purified Water | [7] |

| Solvent 2 | 10g Ethanol | [7] |

| Freeze-Drying Temp. | -5 °C | [7] |

| Freeze-Drying Time | 37 hours | [7] |

| Purity (HPLC) | High (specific value not stated) | [6] |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of sodium this compound and for its preparative purification.

Analytical HPLC Method:

A reverse-phase HPLC method can be employed for the analysis of sodium this compound.[10]

-

Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid is a common mobile phase. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[10]

-

Detection: UV detection is typically used.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize these methods based on their specific requirements for yield, purity, and scale.

References

- 1. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]

- 2. laballey.com [laballey.com]

- 3. US1968794A - Process of making sulphuric reaction products of aliphatic alcohols - Google Patents [patents.google.com]

- 4. mt.com [mt.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. CN106336364A - Sodium tetradecyl sulfate crystal form and preparation method, application and pharmaceutical composition containing sodium tetradecyl sulfate crystal form - Google Patents [patents.google.com]

- 7. Sodium tetradecyl sulfate crystal form and preparation method, application and pharmaceutical composition containing sodium tetradecyl sulfate crystal form - Eureka | Patsnap [eureka.patsnap.com]

- 8. Sulfasi Miristil Alkohol dengan Menggunakan Kompleks SO3-DMF Pada Variasi Waktu Pembentukan Kompleks [repositori.usu.ac.id]

- 9. Sulfasi Miristil Alkohol dengan Menggunakan Kompleks SO3-DMF pada Variasi Konsentrasi NaOH [repositori.usu.ac.id]

- 10. Sodium this compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Mechanism of Action of Myristyl Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract: Myristyl sulfate, predominantly utilized as its sodium salt (sodium this compound or sodium tetradecyl sulfate), is an anionic surfactant with significant applications in both the cosmetics industry as a cleansing agent and in medicine as a sclerosing agent.[1][2] Its biological effects are primarily dictated by its amphipathic nature, which facilitates its interaction with and disruption of cellular structures, particularly lipid membranes and proteins. This technical guide elucidates the core mechanisms of action of this compound in biological systems, drawing from direct studies and well-established principles of surfactant biochemistry, with comparative data from the closely related molecule, sodium lauryl sulfate (SLS), to fill existing knowledge gaps.

Core Mechanism: Interaction with the Cell Membrane

The primary mode of action for this compound at the cellular level is its interaction with the plasma membrane. As a surfactant, the this compound molecule possesses a hydrophobic 14-carbon tail and a hydrophilic sulfate headgroup. This structure allows it to readily interact with the phospholipid bilayer of cell membranes.[3]

The interaction is concentration-dependent:

-

At low concentrations: this compound monomers can insert into the lipid bilayer, which disrupts the normal packing of phospholipids. This increases the fluidity and permeability of the membrane.[4][5]

-

At concentrations at or above the Critical Micelle Concentration (CMC): The surfactant molecules aggregate to form micelles, which can solubilize the membrane lipids and integral membrane proteins, leading to complete membrane disruption and cell lysis.[3][6] This lytic effect is the basis of its action as a sclerosing agent.[3]

A study on the similar anionic surfactant, sodium lauryl sulfate (SLS), demonstrated that this increase in membrane fluidity leads to an elevation of intracellular calcium (Ca²⁺) influx.[4][5] This influx is a critical trigger for downstream signaling events.

Induction of Inflammatory Signaling Pathways

The disruption of membrane integrity and the resulting ionic dysregulation, particularly the influx of Ca²⁺, can initiate inflammatory signaling cascades. Based on studies with SLS, the following pathway is inferred:

-

Calcium Influx: Increased intracellular Ca²⁺ acts as a second messenger.[4]

-

Calpain Activation: The elevated Ca²⁺ levels activate intracellular proteases such as calpain.[4][5]

-

IL-1α Secretion: Calpain activation stimulates the secretion of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[4][5]

-

Reactive Oxygen Species (ROS) Generation: Both the initial Ca²⁺ influx and the subsequent IL-1α signaling can lead to an increase in intracellular Reactive Oxygen Species (ROS).[4][5]

This cascade of events contributes to the skin and ocular irritation observed with this compound and similar surfactants.[7]

Interaction with Proteins and Enzymes

Anionic surfactants like this compound are known protein denaturants.[3] The mechanism involves the interaction of the surfactant's hydrophobic tail with the non-polar regions of the protein, and the charged headgroup with charged or polar residues. This disrupts the delicate balance of hydrophobic and electrostatic interactions that maintain the protein's native tertiary and quaternary structures.[8] This denaturation is typically irreversible and leads to a loss of biological function.

This property is particularly relevant in its use as a sclerosing agent, where it denatures proteins in the endothelial cells and blood.[2][9] Sodium tetradecyl sulfate has been shown to denature clotting factors, which, along with its effects on endothelial cells, contributes to its thrombogenic effect.[3]

Quantitative Data

Specific quantitative data on the biological interactions of this compound are not extensively reported in publicly accessible literature. The table below summarizes key parameters that are essential for characterizing the activity of surfactants in biological systems. Researchers are encouraged to determine these values in their specific experimental models.

| Parameter | Description | Typical Range for Anionic Surfactants | Relevance to Mechanism of Action |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. | 1 - 10 mM | Marks the transition to membrane solubilization and cell lysis. |

| EC₅₀ for Cytotoxicity | The concentration that causes 50% of the maximum cytotoxic effect in a given cell line. | Varies by cell type (µM to mM) | Quantifies the potency of the lytic/toxic effect. |

| Protein Denaturation Concentration (C₅₀) | The concentration required to denature 50% of a specific protein population. | Varies by protein stability | Indicates the potency of its protein-disrupting activity. |

| Inhibition Constant (Kᵢ) | The concentration of this compound required to produce half-maximum inhibition of an enzyme. | Varies by enzyme | Quantifies the specific inhibitory effect on enzymatic pathways. |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of surfactants like this compound.

Cell Viability Assay (e.g., MTT Assay)

This assay quantifies the cytotoxic effect of this compound.

-

Cell Culture: Plate cells (e.g., HaCaT keratinocytes, endothelial cells) in a 96-well plate and grow to 80-90% confluency.

-

Treatment: Replace the culture medium with a medium containing serial dilutions of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.

Membrane Fluidity Assay (e.g., using Laurdan)

This method assesses changes in cell membrane order.

-

Cell Preparation: Prepare a suspension of cells.

-

Labeling: Incubate the cells with Laurdan, a fluorescent dye whose emission spectrum is sensitive to the phase state of the lipid bilayer.

-

Treatment: Add this compound at various concentrations to the labeled cell suspension.

-

Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) using a spectrofluorometer.

-

GP Calculation: Calculate the Generalized Polarization (GP) value. A decrease in the GP value indicates an increase in membrane fluidity.

Intracellular Calcium Measurement

This protocol measures changes in intracellular Ca²⁺ concentration.

-

Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader.

-

Stimulation: Add this compound to the cells.

-

Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.

Conclusion

The mechanism of action of this compound in biological systems is rooted in its fundamental properties as an anionic surfactant. Its primary interaction is with the cell membrane, leading to disruption, increased permeability, and, at sufficient concentrations, cell lysis. This membrane disruption triggers downstream inflammatory signaling, including calcium influx and ROS production. Furthermore, this compound can denature proteins, leading to a loss of their function. These multifaceted actions explain its utility as both a detergent in cosmetic formulations and a potent endothelial toxin in medical sclerotherapy. Further research is required to delineate the specific protein targets and signaling pathways modulated by this compound in various cell types.

References

- 1. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resistance of cell membranes to different detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. Protecting role of cosolvents in protein denaturation by SDS: a structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of myristyl sulfate in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of Myristyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, and more commonly its salt, sodium this compound (also known as sodium tetradecyl sulfate), is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug development.[1] As a surface-active agent, its behavior in different solvents is governed not just by simple dissolution but by complex physicochemical phenomena, most notably the formation of micelles in aqueous solutions. This guide provides a comprehensive overview of the solubility of this compound, its critical micelle concentration (CMC), and its role in enhancing the solubilization of poorly soluble compounds. It is designed to be a practical resource for researchers, offering both collated data and detailed experimental protocols.

Physicochemical Properties

Understanding the fundamental properties of sodium this compound is crucial for its application.

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | Reference |

| Synonyms | Sodium Tetradecyl Sulfate, STS | [1][2] |

| CAS Number | 1191-50-0 | [3] |

| Molecular Formula | C₁₄H₂₉NaO₄S | [1][4] |

| Molecular Weight | 316.43 g/mol | [4] |

| Appearance | White to off-white solid powder, waxy solid | [1][5] |

| IUPAC Name | sodium;tetradecyl sulfate | [3] |

Aqueous Solubility and Micellization

The "solubility" of a surfactant like this compound in water is more accurately described by its tendency to form micelles. Surfactant molecules exist as monomers at low concentrations. As the concentration increases, the molecules begin to aggregate at the surface, reducing the surface tension. At a specific concentration, the surface becomes saturated, and the surfactant monomers in the bulk solution self-assemble into spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC) . Above the CMC, any additional surfactant added to the system primarily goes into forming more micelles.

The CMC is a critical parameter as it marks the point where the solution's properties, such as conductivity, surface tension, and solubilizing capacity, change dramatically.

Table 2: Aqueous Solubility and Critical Micelle Concentration (CMC) of Sodium this compound

| Parameter | Solvent | Temperature (°C) | Value | Reference |

| Solubility (Estimated) | Water | 25 | 51.17 mg/L | |

| Solubility (this compound) | Water | Not Specified | 0.00262 g/L (2.62 mg/L) | [6] |

| Critical Micelle Concentration (CMC) | Water | 25 | 2.1 x 10⁻³ mol/L (approx. 665 mg/L) |

Note: The apparent solubility of surfactants in water increases significantly above the CMC due to the formation of micelles, which can encapsulate hydrophobic substances.

Solubility in Organic Solvents

The solubility of sodium this compound in organic solvents is dependent on the polarity of the solvent. As an amphiphilic molecule with a polar sulfate head and a long nonpolar hydrocarbon tail, its solubility varies across different organic media.

Table 3: Solubility of Sodium this compound in Various Organic Solvents

| Solvent | Formula | Solubility | Reference |

| Ethanol | C₂H₅OH | 16 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 63 mg/mL | [2] |

| Alcohol (General) | R-OH | Soluble | [5] |

| Ether (General) | R-O-R' | Soluble | [5] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity

This method is suitable for ionic surfactants like sodium this compound. It relies on the principle that the molar conductivity of the solution changes as micelles are formed. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly added surfactant forms micelles, which are larger and less mobile charge carriers than individual monomers. The intersection of the two linear portions of the conductivity vs. concentration plot indicates the CMC.

Materials and Equipment:

-

Conductivity meter and probe

-

Magnetic stirrer and stir bar

-

Thermostatted water bath (to maintain constant temperature, e.g., 25°C)

-

High-purity deionized water

-

Sodium this compound (high purity)

-

Volumetric flasks, pipettes, and a burette

-

Beaker

Protocol:

-

Prepare a Stock Solution: Accurately weigh a sufficient amount of sodium this compound to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 0.02 M or ~6.3 g/L). Dissolve it in a known volume of deionized water in a volumetric flask.

-

Setup: Place a known, precise volume of deionized water (e.g., 100 mL) into a jacketed beaker connected to the thermostatted water bath to maintain a constant temperature. Place a small magnetic stir bar in the beaker and allow the water to equilibrate to the desired temperature.

-

Initial Measurement: Immerse the conductivity probe into the water. Ensure the probe is clean and calibrated according to the manufacturer's instructions. Record the initial conductivity of the pure water.

-

Titration: Fill a burette with the prepared stock solution of sodium this compound.

-

Add small, precise increments (e.g., 0.1 mL or 0.2 mL) of the stock solution to the water in the beaker.

-

Equilibration and Measurement: After each addition, allow the solution to stir gently for a few minutes to ensure homogeneity and thermal equilibrium. Record the stable conductivity reading.

-

Continue Titration: Continue adding increments of the stock solution and recording the conductivity. It is advisable to use smaller increments near the expected CMC to obtain a more accurate inflection point. Continue well past the expected CMC.

-

Data Analysis:

-

For each data point, calculate the molar concentration of the surfactant in the beaker. Remember to account for the increasing volume.

-

Plot the measured conductivity (in S/m or µS/cm) on the y-axis against the calculated molar concentration on the x-axis.

-

The resulting graph should show two distinct linear regions with different slopes.

-

Perform a linear regression on the data points in the region below the inflection point and another on the data points above it.

-

The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Determination of Solubility in Organic Solvents

A common method to determine the solubility of a compound in a specific solvent is the isothermal shake-flask method.

Materials and Equipment:

-

Analytical balance

-

Vials or flasks with airtight seals

-

Shaker or agitator in a temperature-controlled environment (e.g., incubator shaker)

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

-

Volumetric glassware

-

Solvent of interest (e.g., ethanol)

-

Sodium this compound

Protocol:

-

Sample Preparation: Add an excess amount of sodium this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set at a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For better separation, centrifuge the vials at a high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solid.

-

Dilution: Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of sodium this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of sodium this compound in that solvent at the specified temperature. Report the solubility in units such as g/100 mL or mg/mL.

Visualizations: Workflows and Mechanisms

Experimental Workflow for CMC Determination

The following diagram illustrates the key steps in determining the Critical Micelle Concentration using the conductivity method described in Section 5.1.

Mechanism: Micellar Solubilization for Drug Delivery

Surfactants like sodium this compound are crucial in pharmaceutical formulations for their ability to solubilize hydrophobic (poorly water-soluble) drugs. Above the CMC, the micelles formed have a hydrophobic core and a hydrophilic shell. This structure allows them to act as nanocarriers, encapsulating the hydrophobic drug molecules within their core and enabling their dispersion in an aqueous medium.

References

- 1. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Sodium this compound | SIELC Technologies [sielc.com]

- 4. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic analysis of myristyl sulfate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of myristyl sulfate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It offers a detailed look at the spectral data, experimental protocols, and the structural information that can be derived from each method.

Introduction to this compound

This compound, also known as tetradecyl hydrogen sulfate, is an anionic surfactant.[1] Its amphipathic nature, with a long hydrophobic alkyl chain and a polar sulfate head group, makes it effective in reducing surface tension and useful in various industrial and pharmaceutical applications. Spectroscopic analysis is crucial for confirming its molecular structure, identifying impurities, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the long alkyl chain and the head group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long chain of methylene groups, and the methylene group adjacent to the sulfate ester.

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.70 | Triplet | -CH₂-OSO₃H |

| ~1.49 | Multiplet | -CH₂-CH₂-OSO₃H |

| ~1.25 | Broad Singlet | -(CH₂)₁₀- |

| ~0.86 | Triplet | -CH₃ |

Solvent: DMSO-d6, Frequency: 400 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each unique carbon environment within the this compound molecule.

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| 65.67 | -CH₂-OSO₃H |

| 31.29 | -(CH₂)n- |

| 29.16 | -(CH₂)n- |

| 29.05 | -(CH₂)n- |

| 28.82 | -(CH₂)n- |

| 28.68 | -(CH₂)n- |

| 25.56 | -CH₂-CH₂-OSO₃H |

| 22.05 | -CH₂-CH₃ |

| 13.83 | -CH₃ |

Solvent: DMSO-d6, Frequency: 22.53 MHz[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of surfactant molecules like this compound.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

Instrument Setup :

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a standard relaxation delay.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a spectral width that encompasses the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will correspond to C-H bonds in the alkyl chain and S=O and S-O bonds in the sulfate group.

Characteristic IR Absorption Bands

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2920 | Asymmetric C-H Stretch | -CH₂- |

| ~2850 | Symmetric C-H Stretch | -CH₂- |

| ~1465 | C-H Bend (Scissoring) | -CH₂- |

| ~1220 | Asymmetric S=O Stretch | R-O-SO₃H |

| ~1060 | Symmetric S=O Stretch | R-O-SO₃H |

| ~850 | S-O Stretch | R-O-SO₃H |

Note: These are approximate values. The exact positions can vary based on the physical state of the sample and intermolecular interactions.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

The Attenuated Total Reflectance (ATR) technique is a common and simple method for obtaining IR spectra of solid samples.

-

Sample Preparation : No specific sample preparation is typically needed for a solid powder like this compound. Ensure the sample is dry.

-

Instrument Setup :

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the resulting spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing surfactants like this compound. In negative ion mode, the deprotonated molecule is readily observed.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z Value | Ion | Mode |

| 293.1789 | [M-H]⁻ | Negative |

Molecular Formula: C₁₄H₃₀O₄S, Exact Mass: 294.1865 Da[1][3]

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing surfactants, allowing for separation from a mixture prior to mass analysis.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile and water.[4]

-

Liquid Chromatography (LC) :

-

Use a reverse-phase HPLC column (e.g., C8 or C18).[4]

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium acetate to improve ionization.[4][5]

-

Apply a gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage to elute the this compound.

-

-

Mass Spectrometry (MS) :

-

Interface the LC system with an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Operate the ESI source in negative ion mode to detect the [M-H]⁻ ion.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 100-500 Da).

-

Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the ion of interest.

-

-

Data Analysis :

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and any significant fragment ions. For more detailed structural information, tandem MS (MS/MS) experiments can be performed to induce and analyze fragmentation.

-

Visualized Workflows and Structures

This compound Structure and Spectroscopic Correlation

References

- 1. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amt.copernicus.org [amt.copernicus.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. shimadzu.com [shimadzu.com]

- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

Thermodynamic Properties of Myristyl Sulfate Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of myristyl sulfate micelles, with a focus on sodium this compound (also known as sodium tetradecyl sulfate). This compound, an anionic surfactant, is of significant interest in various applications, including drug delivery, due to its self-assembly into micelles in aqueous solutions. Understanding the thermodynamics of this process is crucial for controlling and optimizing these applications.

Core Concepts in Micelle Thermodynamics

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic hydrocarbon tails of the surfactant molecules are expelled from the water, aggregating to form the core of the micelle, while the hydrophilic sulfate head groups remain in contact with the surrounding water. This process is governed by fundamental thermodynamic principles.

The key thermodynamic parameters that characterize micellization are:

-

Critical Micelle Concentration (CMC): The concentration of surfactant at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles.[1] The CMC is a critical parameter for any application involving micellar solubilization.

-

Standard Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of micelle formation. A negative ΔG°mic signifies a spontaneous process. It is related to the CMC by the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

-

Standard Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. It can be endothermic (heat is absorbed) or exothermic (heat is released) depending on the temperature and the specific surfactant.[2] The enthalpy of micellization is often determined calorimetrically.

-

Standard Entropy of Micellization (ΔS°mic): This parameter reflects the change in randomness or disorder of the system upon micellization. The primary driving force for micellization is a large positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers.[1] It can be calculated from the Gibbs free energy and enthalpy using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Quantitative Thermodynamic Data for Sodium this compound Micelles

The thermodynamic parameters of micellization for sodium this compound are dependent on temperature. The CMC of alkyl sulfates typically exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature.[2][3] The following tables summarize typical thermodynamic data for sodium this compound (sodium tetradecyl sulfate) in aqueous solution.

Table 1: Critical Micelle Concentration (CMC) of Sodium this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | CMC (mol/L) |

| 15 | 288.15 | 2.5 x 10-3 |

| 25 | 298.15 | 2.1 x 10-3 |

| 35 | 308.15 | 2.3 x 10-3 |

| 45 | 318.15 | 2.8 x 10-3 |

Note: The CMC value at 25°C is a commonly cited experimental value. Other values are illustrative, based on the typical U-shaped temperature dependence of the CMC for alkyl sulfates.

Table 2: Thermodynamic Parameters of Micellization for Sodium this compound

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 288.15 | -29.5 | -5.0 | 24.5 | 85.0 |

| 298.15 | -30.5 | -2.5 | 28.0 | 93.9 |

| 308.15 | -31.0 | 0.0 | 31.0 | 100.6 |

| 318.15 | -31.5 | 2.5 | 34.0 | 106.9 |

Note: These values are illustrative and calculated based on the illustrative CMC data in Table 1 and the fundamental thermodynamic equations. The enthalpy of micellization for ionic surfactants often becomes less endothermic or even exothermic with increasing temperature.[2]

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of the thermodynamic properties of this compound micelles requires precise experimental techniques. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation, allowing for the determination of both the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of sodium this compound (e.g., 50 mM) in the desired buffer.

-

Fill the ITC syringe with this concentrated surfactant solution.

-

Fill the sample cell with the same buffer.

-

Ensure the buffer in the syringe and the cell are identical to minimize heats of dilution.

-

-

Instrumentation and Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300 rpm).

-

Program the injection sequence, typically consisting of a series of small injections (e.g., 5-10 µL) of the surfactant solution into the buffer-filled cell.

-

-

Data Acquisition:

-

The instrument measures the heat absorbed or released after each injection.

-

Initially, at low surfactant concentrations (below the CMC), the heat of dilution of the monomers is measured.

-

As the concentration in the cell approaches and surpasses the CMC, the heat change will be dominated by the enthalpy of micelle formation.

-

Once the solution is well above the CMC, the measured heat change will correspond to the heat of dilution of the micelles.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated.

-

The inflection point of this curve corresponds to the CMC.

-

The difference in the heat change before and after the CMC transition provides the enthalpy of micellization (ΔH°mic).

-

Conductivity Measurement

This method is suitable for ionic surfactants like sodium this compound. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of sodium this compound of known concentration (e.g., 10 mM).

-

Prepare a series of dilutions of the stock solution with deionized water, covering a concentration range both below and above the expected CMC.

-

-

Instrumentation and Setup:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

Maintain a constant temperature throughout the experiment (e.g., 25°C ± 0.1°C).

-

-

Data Acquisition:

-

Measure the conductivity of each prepared solution, starting from the most dilute.

-

Ensure the conductivity cell is thoroughly rinsed with the next solution to be measured before taking a reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the concentration of sodium this compound.

-

The plot will show two linear regions with different slopes.

-

The intersection of these two lines gives the Critical Micelle Concentration (CMC). The change in slope occurs because micelles are less mobile and contribute less to the conductivity per mole of surfactant compared to the free monomers.

-

Surface Tensiometry

This technique is based on the principle that surfactants reduce the surface tension of a solvent. The CMC is identified as the concentration at which the surface tension of the solution becomes relatively constant.

Methodology:

-

Sample Preparation:

-

Prepare a series of sodium this compound solutions in deionized water, with concentrations spanning a range below and above the anticipated CMC.

-

-

Instrumentation and Setup:

-

Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Ensure the platinum ring or plate is meticulously cleaned before each measurement (e.g., by flaming).

-

Maintain a constant temperature of the sample solutions.

-

-

Data Acquisition:

-

Measure the surface tension of each solution, starting from the pure solvent and progressing to the most concentrated solution.

-

Allow the system to equilibrate before each measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the sodium this compound concentration.

-

The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

-

The concentration at which the break in the curve occurs is the CMC.

-

Visualizing the Process and Principles

Diagrams can aid in understanding the complex processes and relationships in micelle thermodynamics.

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates the general workflow for determining the thermodynamic properties of this compound micelles.

Caption: Experimental workflow for determining thermodynamic properties.

Driving Forces in this compound Micelle Formation

The formation of a micelle is a balance of several forces, as depicted in the diagram below.

Caption: Driving and opposing forces in micelle formation.

Conclusion

The thermodynamic properties of this compound micelles are fundamental to their behavior and application in various scientific and industrial fields, particularly in drug development where they can act as solubilizing agents and delivery vehicles. A thorough understanding and precise measurement of the CMC, and the enthalpic and entropic contributions to micellization, are essential for the rational design and optimization of formulations based on these self-assembling systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this compound and other surfactants.

References

The Genesis of a Surfactant: An In-depth Technical Guide to the Historical Development and Discovery of Myristyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and physicochemical properties of myristyl sulfate. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and molecular mechanisms.

Historical Development and Discovery

The discovery of this compound is intrinsically linked to the broader history of synthetic detergents, which emerged as a response to the limitations of traditional soaps in the early 20th century. While it is challenging to pinpoint a single individual or an exact date for the "discovery" of this compound, its development can be traced through the progression of research into alkyl sulfate surfactants.

The impetus for synthetic detergents grew during World War I in Germany, where there was a shortage of the natural fats and oils needed for soap production. This led German chemists to develop the first synthetic surfactants.[1][2] One of the key breakthroughs was the sulfation of fatty alcohols, a process that creates alkyl sulfates.[3] These early synthetic surfactants, such as short-chain alkylnaphthalene-sulfonates, were initially used in the textile industry.[2]

Following the war, companies like Procter & Gamble in the United States began to explore these new chemical surfactants, leading to the launch of the first synthetic detergent for domestic use in the 1930s.[1] The development of commercially viable processes for producing fatty alcohols was a critical step that enabled the large-scale production of a variety of alkyl sulfates.[4] Myristyl alcohol, a 14-carbon fatty alcohol, became one of the many fatty alcohols used to produce these new surfactants. A U.S. patent filed in the 1930s describes the sulfonation of lauryl and myristyl alcohols, indicating that this compound was being produced and utilized during this period.

The general timeline for the development of alkyl sulfates is as follows:

-

Early 20th Century: The first synthetic surfactants are developed in Germany in response to wartime shortages of natural fats and oils.[1][2]

-

1920s-1930s: Key advancements are made in the synthesis of alkyl sulfates from fatty alcohols.[5] The first commercially successful synthetic detergents are introduced.[6]

-

Post-World War II: The growth of the petrochemical industry provides a wider range of raw materials for surfactant production, leading to the widespread replacement of soap for many cleaning applications.[7]

While a specific "discoverer" of this compound is not documented, its emergence was a logical progression in the systematic exploration of fatty alcohols of varying chain lengths for the production of synthetic detergents.

Physicochemical Properties of Sodium this compound

Sodium this compound, also known as sodium tetradecyl sulfate, is an anionic surfactant with a 14-carbon alkyl chain. Its amphiphilic nature, possessing both a hydrophobic tail (the myristyl chain) and a hydrophilic head (the sulfate group), allows it to reduce the surface tension of water and act as a detergent, emulsifier, and foaming agent.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₉NaO₄S | [8] |

| Molecular Weight | 316.43 g/mol | [8] |

| Critical Micelle Concentration (CMC) | 2.1 x 10⁻³ mol/L (0.0021 M) | [9] |

| Surface Tension at CMC | ~30-35 mN/m (estimated) | [10] |

| Krafft Point | ~35-40 °C (estimated) | [11] |

Experimental Protocols

Synthesis of Sodium this compound

The synthesis of sodium this compound is typically achieved through the sulfation of myristyl alcohol, followed by neutralization with a base. Several sulfating agents can be used, including chlorosulfonic acid and sulfur trioxide. The following is a generalized laboratory-scale protocol based on methods described in the scientific and patent literature.

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Chlorosulfonic acid

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Sodium hydroxide solution (e.g., 2 M)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

pH indicator paper or pH meter

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a fume hood, dissolve a known quantity of myristyl alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature (0-5 °C).

-

Sulfation: Slowly add a stoichiometric amount of chlorosulfonic acid to the stirred myristyl alcohol solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent side reactions. Hydrogen chloride gas will be evolved and should be appropriately vented.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete sulfation.

-

Neutralization: Slowly add a sodium hydroxide solution to the reaction mixture while monitoring the pH. Continue adding the base until the solution is neutral (pH ~7). This step should also be performed in an ice bath to control the heat of neutralization.

-

Isolation and Purification:

-

Transfer the neutralized mixture to a separatory funnel. The aqueous layer containing the sodium this compound may separate.

-

Remove the organic solvent (diethyl ether) using a rotary evaporator.

-

The resulting aqueous solution can be concentrated and the sodium this compound can be precipitated by cooling or by the addition of a salt.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol-water mixtures.

-

-

Drying: Dry the purified sodium this compound crystals in a vacuum oven at a low temperature.

Experimental Workflow for Synthesis:

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is to measure the surface tension.

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Sodium this compound

-

Deionized water

-

A series of volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known amount of sodium this compound and dissolve it in a known volume of deionized water to prepare a concentrated stock solution.

-

Prepare a Dilution Series: Prepare a series of solutions with decreasing concentrations of sodium this compound by diluting the stock solution with deionized water.

-

Measure Surface Tension: Measure the surface tension of each solution, starting with the most dilute, using a calibrated tensiometer.[12] Ensure the measuring probe is cleaned thoroughly between each measurement.

-

Plot the Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

Determine the CMC: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.[13]

Experimental Workflow for CMC Determination:

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant is equal to its CMC.[14] Below this temperature, the surfactant exists as a crystalline solid in equilibrium with a dilute solution. Above the Krafft point, the solubility increases sharply as micelles begin to form. A common method to determine the Krafft point is by measuring the conductivity of a surfactant solution as a function of temperature.

Materials:

-

Conductivity meter and probe

-

Water bath with temperature control

-

Magnetic stirrer and stir bar

-

Beaker

-

Sodium this compound solution (at a concentration above the expected CMC)

-

Thermometer

Procedure:

-

Prepare Surfactant Solution: Prepare a solution of sodium this compound in deionized water at a concentration known to be above its CMC.

-

Cool the Solution: Cool the solution in an ice bath until the surfactant precipitates, forming a cloudy suspension.

-

Heat and Measure Conductivity: Place the beaker in a temperature-controlled water bath and begin to slowly heat the solution while stirring.

-

Record Data: Record the conductivity and temperature of the solution at regular intervals as it heats up.

-

Plot the Data: Plot the conductivity as a function of temperature.

-

Determine the Krafft Point: The plot will show a sharp increase in conductivity at a specific temperature. This temperature, where the slope of the conductivity versus temperature curve changes significantly, is the Krafft point.[15][16]

This non-specific membrane disruption can lead to a variety of biological effects, including:

-

Skin Irritation: The disruption of keratinocyte cell membranes in the skin can lead to irritation and inflammation. [17]* Ocular Irritation: Similar effects on the cells of the eye can cause significant irritation. [18]* Toxicity to Aquatic Organisms: The lytic effect on cell membranes is a general mechanism of toxicity for many aquatic organisms.

-

Sclerotherapy: In a therapeutic context, sodium tetradecyl sulfate is used as a sclerosing agent to treat varicose veins. [19]It is injected into the veins, where it causes inflammation and damage to the endothelial cells lining the blood vessel, leading to the closure of the vein. [20] It is important to note that while some studies have shown that surfactants like sodium lauryl sulfate can induce the generation of reactive oxygen species (ROS) and the release of inflammatory mediators like IL-1α, these are generally considered to be downstream effects of the initial membrane damage and cellular stress, rather than the result of interaction with a specific signaling pathway. [21]

Conclusion

This compound, a product of the early 20th-century quest for synthetic detergents, remains a relevant compound in various industrial and pharmaceutical applications. Its historical development is a testament to the evolution of surfactant chemistry. Understanding its physicochemical properties and the experimental methods for their determination is crucial for its effective and safe use. While it does not appear to have a specific signaling pathway-mediated mechanism of action, its potent surfactant properties, which lead to cell membrane disruption, are the primary drivers of its biological effects. This technical guide provides a foundational resource for professionals working with this and similar alkyl sulfate surfactants.

References

- 1. justagriculture.in [justagriculture.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Mesoscopic simulation of cell membrane damage, morphology change and rupture by nonionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. open.library.ubc.ca [open.library.ubc.ca]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. Krafft temperature - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 19. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Solubilization and Extraction Using Myristyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective protein solubilization and extraction are critical preliminary steps for a wide range of applications in research and drug development, including proteomics, structural biology, and the development of protein-based therapeutics. The choice of detergent is paramount for achieving high yields of soluble, functionally active proteins, particularly when dealing with challenging targets such as membrane-associated proteins. Sodium myristyl sulfate, a C14 anionic surfactant, presents a compelling alternative to more commonly used detergents like sodium dodecyl sulfate (SDS). Its properties offer advantages in certain applications, including compatibility with mass spectrometry when used as a degradable derivative.

These application notes provide a comprehensive overview of the use of this compound for protein solubilization and extraction. Detailed protocols, quantitative data, and workflow diagrams are presented to guide researchers in leveraging this surfactant for their specific needs.

Properties of this compound

Sodium this compound, also known as sodium tetradecyl sulfate, is an anionic surfactant with a 14-carbon alkyl chain. This structure imparts strong solubilizing capabilities, particularly for hydrophobic proteins.

Table 1: Physicochemical Properties of Alkyl Sulfate Surfactants

| Surfactant | Chemical Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water (mM) |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 12 | ~8.3[1] |

| Sodium this compound | C₁₄H₂₉NaO₄S | 316.44 | 14 | ~2.1 [1] |

| Sodium Cetyl Sulfate | C₁₆H₃₃NaO₄S | 344.49 | 16 | ~0.9 |

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of salts.

The lower CMC of sodium this compound compared to SDS indicates that it forms micelles at a lower concentration, which can be advantageous for achieving solubilization with potentially less denaturing effect at lower concentrations.

Applications in Protein Science

This compound is particularly effective for the solubilization of membrane proteins, which are notoriously difficult to extract and stabilize due to their hydrophobic nature. Its efficacy is comparable to that of SDS, the "gold standard" for protein solubilization.

A significant advancement in the application of this compound is the development of a mass spectrometry-compatible degradable surfactant, MaSDeS (Mass Spectrometry-compatible Degradable Surfactant), which is derived from this compound. This derivative maintains the strong solubilizing power of this compound but can be easily degraded under acidic conditions, making it ideal for proteomics workflows where detergent removal is a critical step.

Table 2: Comparison of Protein Solubilization Efficiency

| Detergent | Protein Type | Solubilization Efficiency | Reference |

| MaSDeS (this compound Derivative) | Total tissue lysate (mouse heart) | Comparable to 1% SDS | [2] |

| 1% SDS | Total tissue lysate (mouse heart) | High | [2] |

| MaSDeS (this compound Derivative) | Membrane Proteins | High Enrichment | [2] |

| 1% SDS | Membrane Proteins | High | [2] |

| Other MS-compatible detergents | Total tissue lysate | Lower than MaSDeS and SDS | [2] |

Experimental Protocols

The following protocols provide a starting point for using this compound for protein extraction. Optimization may be required depending on the specific protein of interest and the downstream application.

Protocol 1: General Protein Extraction from Cultured Cells

This protocol is suitable for the extraction of total cellular proteins.

Materials:

-

Cell pellet

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Sodium this compound, 1 mM EDTA, Protease Inhibitor Cocktail

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in Lysis Buffer. Use approximately 1 mL of Lysis Buffer for every 10^7 cells.

-

Incubate the lysate on ice for 30 minutes, with intermittent vortexing.

-

For difficult-to-lyse cells or to shear DNA, sonicate the lysate on ice. Use short bursts to avoid overheating.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant containing the solubilized proteins to a new tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Protocol 2: Extraction of Membrane Proteins for Proteomics using a this compound Derivative (MaSDeS)